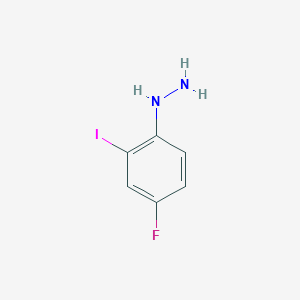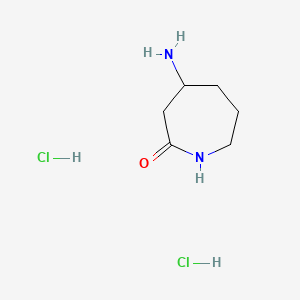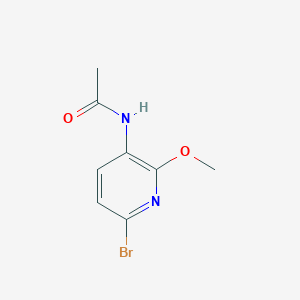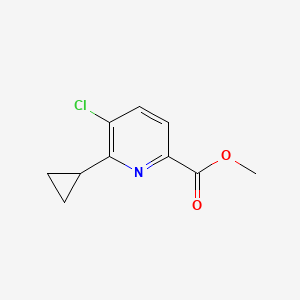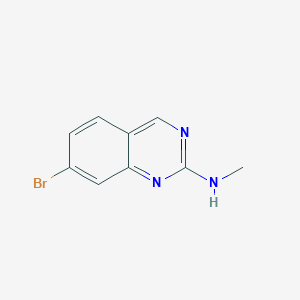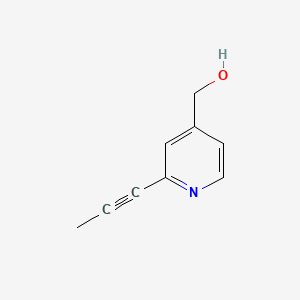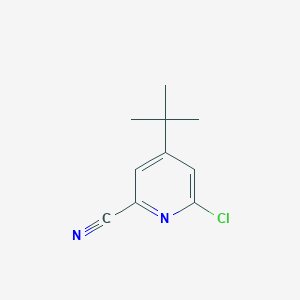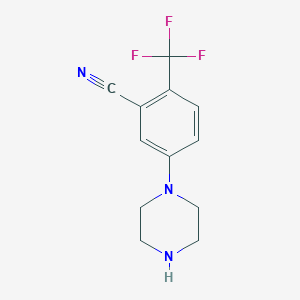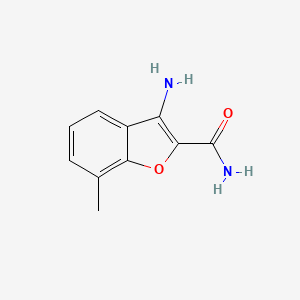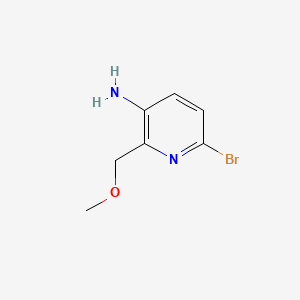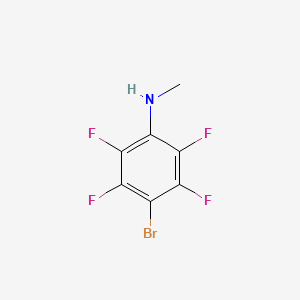
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline is an aromatic amine compound characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline typically involves the bromination and fluorination of aniline derivatives. One common method is the reaction of 4-bromoaniline with tetrafluorobenzene under specific conditions to introduce the fluorine atoms. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3,5,6-tetrafluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
4-Bromo-2,3,5,6-tetrafluoropyridine: Contains a pyridine ring instead of a benzene ring.
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H4BrF4N |
|---|---|
Molecular Weight |
258.01 g/mol |
IUPAC Name |
4-bromo-2,3,5,6-tetrafluoro-N-methylaniline |
InChI |
InChI=1S/C7H4BrF4N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |
InChI Key |
BTNXJVBUGJBDFN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C(=C1F)F)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


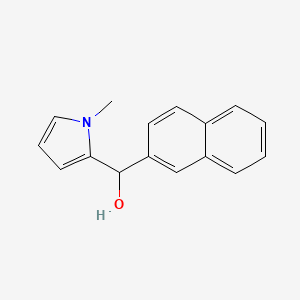
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)


